molecular formula C20H30O14 B029902 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose CAS No. 56822-34-5

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

Cat. No. B029902
CAS RN: 56822-34-5
M. Wt: 348.3 g/mol
InChI Key: NZHIGIDTCTXDAY-KIVQRVDVSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its derivatives involves multiple steps, including acetylation, anomerization, and condensation reactions. These processes are carefully controlled to achieve the desired configuration and yield of the product. For instance, the preparation of alpha and beta anomers based on anomerization and kinetic acetylation has been demonstrated, highlighting the significance of the starting material's configuration on the final product's structure (Liu et al., 2005).

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structure of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose derivatives. The crystal structure of related compounds has been solved, revealing the conformation of the pyranose rings and the spatial arrangement of acetyl groups, which are crucial for understanding the molecule's reactivity and interaction with other molecules (Srikrishnan & An, 1988).

Scientific Research Applications

Preparation and Anomerization Studies

A study by Liu et al. (2005) focuses on the preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose. This research highlights an interesting anomerization phenomenon of 4-chloro-4-deoxy-d-galactose, where the molar ratio of alpha and beta anomers in solution reaches a dynamic equilibrium. The acetylation of 4-chloro-4-deoxy-d-galactopyranose is kinetically controlled, and this process's outcome depends on the starting galactose's configuration. The influence of chloro and O-acetyl groups on the galactopyranose ring conformations is also discussed, providing insights into the stereochemical aspects of carbohydrate chemistry (Liu, Zhang, Liu, & Song, 2005).

Synthesis of Complex Carbohydrates

Doboszewski and Zamojski (1984) reported the synthesis of 2-O-α-D-galactopyranosyl-D-galactopyranose by condensation involving 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. This process illustrates the compound's utility in constructing complex carbohydrate structures, which are crucial for understanding biological recognition and interaction mechanisms at the molecular level (Doboszewski & Zamojski, 1984).

Crystal Structure Analysis

The crystal structures of O-acetylated 2-acylamino-2-deoxy-D-galactose derivatives, including 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside, were determined by Mikeska et al. (2003). This study provides valuable information on the structural aspects of acylated carbohydrates and their implications for molecular design and interaction studies (Mikeska, Nieger, Mansikkamäki, Daniels, & Kolter, 2003).

Synthesis of Glycosyl Donors

Ohlsson and Magnusson (2000) described the transformation of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose into various anomerically-activated galabiosides. This work underscores the significance of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its derivatives in synthesizing galactose-containing oligosaccharides, which are pivotal for studying carbohydrate-based interactions in biological systems (Ohlsson & Magnusson, 2000).

Safety And Hazards

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a chemical compound and should be handled with care. Detailed safety and hazard information should be obtained from the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions for the use of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose in research and industry are promising. Its wide applications in organic synthesis make it a valuable compound in various fields . Further optimization of its synthesis process could lead to more efficient production methods .

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHJRVMGYVXKK-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416225
Record name STK366747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

CAS RN

56822-34-5
Record name STK366747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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